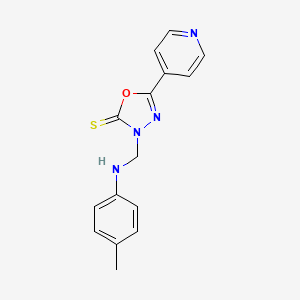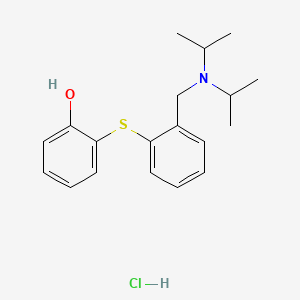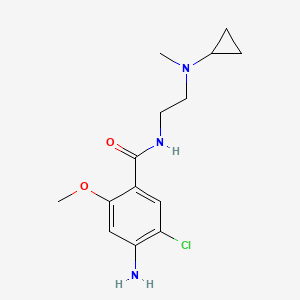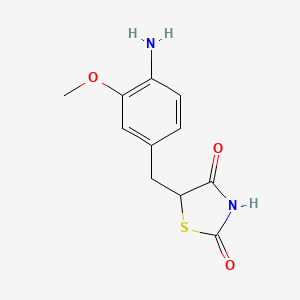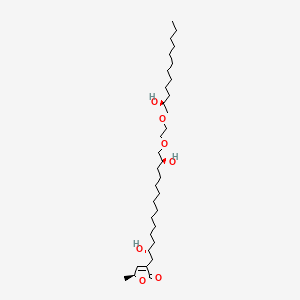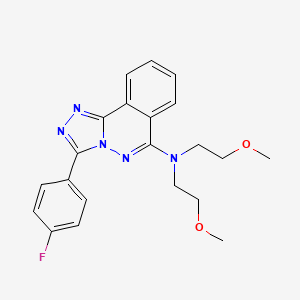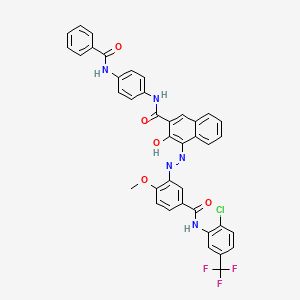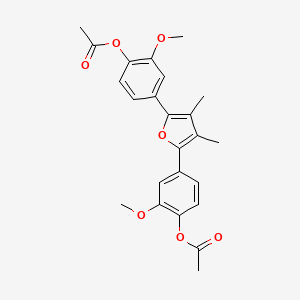
4,4'-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a complex organic molecule with the molecular formula C24H24O7 and a molecular weight of 424.4432 . This compound is characterized by its unique structure, which includes a furan ring substituted with dimethyl and methoxyphenol groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate involves multiple steps. The primary synthetic route includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through a cyclization reaction of appropriate precursors.
Substitution Reactions: The furan ring is then subjected to substitution reactions to introduce the dimethyl and methoxyphenol groups.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the diacetate compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing purification techniques such as recrystallization and chromatography to isolate the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenol groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Tetrahydrofuran derivatives.
Substitution Products: Various substituted phenols and furans.
科学的研究の応用
4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
類似化合物との比較
4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-hydroxyphenol): Similar structure but lacks the methoxy groups.
4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-ethoxyphenol): Similar structure with ethoxy groups instead of methoxy groups.
Uniqueness:
Structural Features: The presence of both dimethyl and methoxyphenol groups in the furan ring makes it unique.
Chemical Properties: Its specific substitution pattern imparts distinct chemical reactivity and biological activity compared to similar compounds
特性
CAS番号 |
10035-28-6 |
|---|---|
分子式 |
C24H24O7 |
分子量 |
424.4 g/mol |
IUPAC名 |
[4-[5-(4-acetyloxy-3-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C24H24O7/c1-13-14(2)24(18-8-10-20(30-16(4)26)22(12-18)28-6)31-23(13)17-7-9-19(29-15(3)25)21(11-17)27-5/h7-12H,1-6H3 |
InChIキー |
ZYUGMPHPYOGBQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=C1C)C2=CC(=C(C=C2)OC(=O)C)OC)C3=CC(=C(C=C3)OC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




